molecular formula C8H8ClN3O2 B6172543 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride CAS No. 2460750-01-8

2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride

Cat. No.: B6172543
CAS No.: 2460750-01-8
M. Wt: 213.62 g/mol
InChI Key: TXDZNIGDERWAPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride typically involves multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Properties

CAS No.

2460750-01-8

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-3-ylacetic acid;hydrochloride

InChI

InChI=1S/C8H7N3O2.ClH/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7;/h1-3,5H,4H2,(H,12,13);1H

InChI Key

TXDZNIGDERWAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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